The Phenyl-Triazol-Piperidine Scaffold: A Technical Guide to History, Synthesis, and Therapeutic Application
The Phenyl-Triazol-Piperidine Scaffold: A Technical Guide to History, Synthesis, and Therapeutic Application
The following technical guide is structured to provide an in-depth analysis of the Phenyl-Triazol-Piperidine scaffold, tracing its evolution from a classic CNS-privileged structure to its modern renaissance in ferroptosis targeting.
Executive Summary
This guide details the structural evolution, synthetic pathways, and biological validation of phenyl-triazol-piperidine analogs.
Part 1: Historical Genesis & Structural Logic
The mGluR2 Era (The JNJ Series)
The discovery of JNJ-42153605 by Janssen Research & Development marked the first major validation of the phenyl-triazol-piperidine scaffold. The objective was to develop a potent mGluR2 PAM for the treatment of schizophrenia and anxiety, overcoming the blood-brain barrier (BBB) penetration issues plaguing earlier glutamate modulators.
The Structural Logic (SAR):
-
The Core (Triazolo[4,3-a]pyridine): The central triazole-fused pyridine ring provided a rigid, planar core that minimized rotatable bonds (lowering entropic penalty upon binding) while offering specific H-bond acceptors.
-
The Piperidine Linker: A 4-phenylpiperidine moiety was attached to the core.[1][2][3] The piperidine ring served as a semi-rigid spacer, positioning the distal phenyl ring into a deep hydrophobic pocket (the "allosteric pocket") of the transmembrane domain.
-
The Phenyl Anchor: Substitutions on the distal phenyl ring (e.g., fluorine) modulated metabolic stability (blocking P450 oxidation) without disrupting the
stacking interactions essential for potency.
Key Molecule:
-
Mechanism: mGluR2 PAM (EC
= 17 nM) -
Outcome: Demonstrated efficacy in phencyclidine (PCP)-induced hyperlocomotion models.[1][2][3]
The Modern Renaissance: FSP1 Inhibition (2025)
Mechanism of Action: FSP1 protects cancer cells from ferroptosis (iron-dependent cell death) by regenerating Coenzyme Q10. The phenyl-triazol-piperidine analogs (specifically the afi-FSP1 series) bind to the hydrophobic channel of FSP1.
-
Binding Mode: The phenyl group engages in
-stacking with Phe15 and Phe354, while the triazole acts as a dipole linker, mimicking the quinone headgroup of CoQ10.
Part 2: Visualization of Signaling & SAR
Diagram 1: Structural Activity Relationship (SAR) Logic
This diagram illustrates the functional role of each component within the scaffold, derived from the JNJ and FSP1 datasets.
Caption: Functional decomposition of the phenyl-triazol-piperidine scaffold, highlighting the specific binding roles across mGluR2 and FSP1 targets.
Part 3: Experimental Protocols
Synthesis of the Triazolo-Piperidine Core
Context: This protocol adapts the convergent synthesis route used for JNJ-42153605, suitable for generating analogs.
Reagents & Equipment:
-
2-hydrazinopyridine derivative
-
Cyclopropanecarbonyl chloride (or equivalent acyl chloride)
-
Phosphorus oxychloride (
) -
Acetonitrile (ACN), Triethylamine (TEA)
Step-by-Step Methodology:
-
Acylation (Hydrazide Formation):
-
Dissolve the 2-hydrazinopyridine derivative (1.0 eq) in DCM at 0°C.
-
Add TEA (1.5 eq) followed by dropwise addition of acyl chloride (1.1 eq).
-
Stir at RT for 2 hours. Quench with water, extract with DCM, and dry over
to yield the hydrazide intermediate.
-
-
Cyclization (Triazole Formation):
-
Suspend the hydrazide in
(excess, acts as solvent/reagent). -
Heat to reflux (80-100°C) for 4 hours. Caution: POCl3 is corrosive.
-
Evaporate excess
under reduced pressure. Neutralize the residue with saturated to obtain the chlorotriazolopyridine intermediate.
-
-
Nucleophilic Substitution (Piperidine Coupling):
-
Dissolve the chloro-intermediate (1.0 eq) in ACN.
-
Add 4-phenylpiperidine (1.2 eq) and TEA (2.0 eq).
-
Heat in a sealed tube or microwave reactor at 120°C for 30 minutes.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
-
Biological Validation: FSP1 Inhibition Assay
Context: Validating the scaffold's activity against the modern target FSP1 (Ferroptosis).
Principle: FSP1 reduces CoQ10 to CoQ10H2 using NADH. This assay measures the consumption of NADH via fluorescence or absorbance.
Protocol:
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.
-
Enzyme Mix: Dilute recombinant human FSP1 (50 nM final) in buffer.
-
Substrate Mix: Prepare CoQ1 (50 µM) and NADH (100 µM).
-
Compound Addition:
-
Dispense 10 µL of phenyl-triazol-piperidine analog (serially diluted in DMSO) into 384-well plates.
-
Add 20 µL Enzyme Mix. Incubate 15 mins at RT.
-
-
Reaction Start: Add 20 µL Substrate Mix.
-
Measurement: Monitor NADH depletion by fluorescence (Ex 340 nm / Em 460 nm) for 30 minutes.
-
Data Analysis: Calculate slope (Vmax) and fit to 4-parameter logistic equation to determine
.
Part 4: Comparative Data Analysis
The following table summarizes the key physicochemical and biological properties of the "Hero Molecules" representing this scaffold's history.
| Feature | JNJ-42153605 (Classic) | afi-FSP1-4 (Modern) |
| Primary Target | mGluR2 (PAM) | FSP1 (Inhibitor) |
| Therapeutic Area | CNS (Schizophrenia) | Oncology (Ferroptosis) |
| Core Structure | Triazolo[4,3-a]pyridine | Methylthiomethyl-triazole |
| Linker | Direct fusion | Piperidine linker |
| Key Interaction | Allosteric modulation | Hydrophobic channel blocking |
| Discovery Method | High-Throughput Screening (HTS) | AI/Virtual Screening (AdaptiveFlow) |
| Molecular Weight | ~400 Da | ~450 Da |
Part 5: Discovery Workflow Visualization
Diagram 2: From Virtual Screen to Validated Hit
This workflow visualizes the modern discovery pipeline (AdaptiveFlow) that identified the phenyl-triazol-piperidine moiety as an FSP1 inhibitor.
References
-
Cid, J. M., et al. (2012). Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A positive allosteric modulator of the metabotropic glutamate 2 receptor.[1][2] Journal of Medicinal Chemistry. Link
-
Tresadern, G., et al. (2011). Scaffold hopping from pyridones to triazolo[4,3-a]pyridines: Discovery of mGlu2 receptor positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Link
-
Cayman Chemical. JNJ-42153605 Product Monograph & Biological Data. Link
Sources
- 1. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]
- 5. JNJ-42153605 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
